molecular formula C12H10BrNO4 B13010935 4-Bromo-6,7-dimethoxyquinoline-3-carboxylic acid

4-Bromo-6,7-dimethoxyquinoline-3-carboxylic acid

Cat. No.: B13010935
M. Wt: 312.12 g/mol
InChI Key: NGERFBOJYVXXLK-UHFFFAOYSA-N
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Description

4-Bromo-6,7-dimethoxyquinoline-3-carboxylic acid is a chemical compound with the molecular formula C12H10BrNO4 It is a derivative of quinoline, a heterocyclic aromatic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-6,7-dimethoxyquinoline-3-carboxylic acid typically involves the bromination of 6,7-dimethoxyquinoline-3-carboxylic acid. The reaction is carried out under controlled conditions using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like acetic acid or chloroform. The reaction mixture is usually heated to facilitate the bromination process, resulting in the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or chromatography to obtain a high-purity compound suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-6,7-dimethoxyquinoline-3-carboxylic acid can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used to replace the bromine atom with other nucleophiles.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used to oxidize the compound.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be employed for reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted quinoline derivatives, while oxidation and reduction can lead to different oxidation states of the compound .

Scientific Research Applications

4-Bromo-6,7-dimethoxyquinoline-3-carboxylic acid has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Bromo-6,7-dimethoxyquinoline-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The bromine and methoxy groups play a crucial role in its binding affinity and activity. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    6,7-Dimethoxyquinoline-3-carboxylic acid: Lacks the bromine atom, resulting in different chemical properties and reactivity.

    4-Chloro-6,7-dimethoxyquinoline-3-carboxylic acid: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and applications.

    4-Fluoro-6,7-dimethoxyquinoline-3-carboxylic acid:

Uniqueness

4-Bromo-6,7-dimethoxyquinoline-3-carboxylic acid is unique due to the presence of the bromine atom, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where bromine’s properties are advantageous .

Properties

Molecular Formula

C12H10BrNO4

Molecular Weight

312.12 g/mol

IUPAC Name

4-bromo-6,7-dimethoxyquinoline-3-carboxylic acid

InChI

InChI=1S/C12H10BrNO4/c1-17-9-3-6-8(4-10(9)18-2)14-5-7(11(6)13)12(15)16/h3-5H,1-2H3,(H,15,16)

InChI Key

NGERFBOJYVXXLK-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C(=C1)C(=C(C=N2)C(=O)O)Br)OC

Origin of Product

United States

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